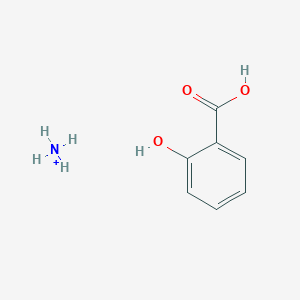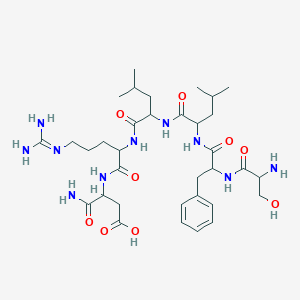
(3S,6S,9S,12S,15S,18S)-18-Amino-15-benzyl-3-carbamoyl-6-(3-guanidinoPropyl)-19-hydroxy-9,12-diisobutyl-5,8,11,14,17-pentaoxo-4,7,10,13,16-pentaazanonadecan-1-oic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-SER-PHE-LEU-LEU-ARG-ASN-NH2 is a peptide consisting of the amino acids serine, phenylalanine, leucine, leucine, arginine, and asparagine, with an amide group at the C-terminus.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-SER-PHE-LEU-LEU-ARG-ASN-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and deprotected using a cocktail of TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain a stable powder form .
Analyse Chemischer Reaktionen
Types of Reactions
H-SER-PHE-LEU-LEU-ARG-ASN-NH2: can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The peptide can be reduced to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of serine can lead to the formation of serine hydroxyl derivatives, while substitution reactions can yield peptides with altered sequences and functionalities .
Wissenschaftliche Forschungsanwendungen
H-SER-PHE-LEU-LEU-ARG-ASN-NH2: has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Acts as a selective agonist for protease-activated receptor 1 (PAR-1), making it valuable in studying receptor activation and signaling pathways.
Medicine: Investigated for its role in thrombin receptor activation, which is crucial in blood coagulation and platelet aggregation.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting PAR-1.
Wirkmechanismus
The peptide H-SER-PHE-LEU-LEU-ARG-ASN-NH2 exerts its effects by binding to and activating protease-activated receptor 1 (PAR-1). This activation involves the cleavage of the receptor’s extracellular domain, exposing a new N-terminus that acts as a tethered ligand. This ligand then binds intramolecularly to the receptor, initiating intracellular signaling pathways. These pathways include the activation of G-proteins and subsequent downstream effects such as calcium mobilization and changes in gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-SER-PHE-LEU-LEU-ARG-ASN-OH: Similar structure but lacks the amide group at the C-terminus.
H-SER-PHE-LEU-LEU-ARG-ASN-PRO-OH: Contains an additional proline residue at the C-terminus.
H-SER-PHE-LEU-LEU-ARG-ASN-GLY-NH2: Contains an additional glycine residue at the C-terminus.
Uniqueness
H-SER-PHE-LEU-LEU-ARG-ASN-NH2: is unique due to its specific sequence and the presence of an amide group at the C-terminus, which can influence its binding affinity and specificity for PAR-1. This makes it a valuable tool in research focused on thrombin receptor activation and related signaling pathways .
Eigenschaften
Molekularformel |
C34H56N10O9 |
|---|---|
Molekulargewicht |
748.9 g/mol |
IUPAC-Name |
4-amino-3-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C34H56N10O9/c1-18(2)13-24(31(51)40-22(11-8-12-39-34(37)38)30(50)41-23(28(36)48)16-27(46)47)43-32(52)25(14-19(3)4)44-33(53)26(42-29(49)21(35)17-45)15-20-9-6-5-7-10-20/h5-7,9-10,18-19,21-26,45H,8,11-17,35H2,1-4H3,(H2,36,48)(H,40,51)(H,41,50)(H,42,49)(H,43,52)(H,44,53)(H,46,47)(H4,37,38,39) |
InChI-Schlüssel |
HZVWQIJWKQDCFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undec-10-enoate](/img/structure/B14803240.png)
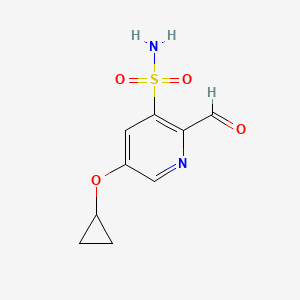


![4-(methanesulfonamido)-N-methyl-N-[2-[(1-methylbenzimidazol-2-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B14803265.png)
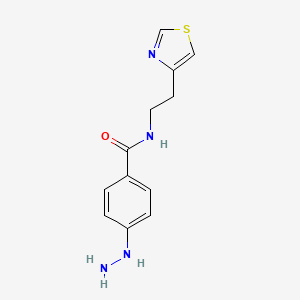
![7-[3-[(Cyclopropylamino)methyl]-4-fluoropyrrolidin-1-yl]-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B14803278.png)

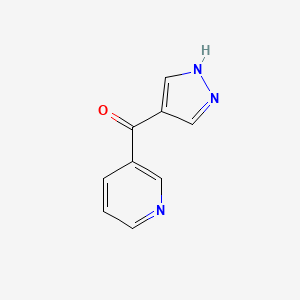
![2-(2,4-dibromophenoxy)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B14803297.png)
![5-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14803304.png)
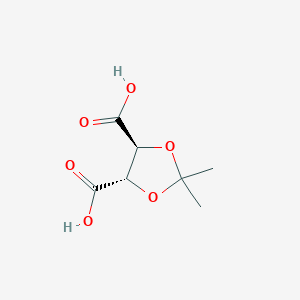
![(4Z)-4-[2-(4-cyanophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14803332.png)
